Geranyl tosylate
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Overview
Description
Geranyl tosylate is an organic compound derived from geraniol, a monoterpenoid and alcohol. It is formed by the esterification of geraniol with p-toluenesulfonyl chloride. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of other geranyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranyl tosylate is synthesized by reacting geraniol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the following steps:
- Dissolve geraniol in an organic solvent like dichloromethane.
- Add p-toluenesulfonyl chloride to the solution.
- Introduce the base to neutralize the hydrochloric acid formed during the reaction.
- Stir the mixture at room temperature until the reaction is complete.
- Purify the product by washing with water and drying over anhydrous sodium sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using larger reaction vessels and more efficient purification techniques such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Geranyl tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making this compound suitable for nucleophilic substitution reactions. For example, it can react with nucleophiles like halides to form geranyl halides.
Reduction Reactions: this compound can be reduced to geraniol by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form geranyl aldehyde or geranyl acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium iodide) in polar aprotic solvents (e.g., acetone).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products:
Substitution: Geranyl halides.
Reduction: Geraniol.
Oxidation: Geranyl aldehyde, geranyl acid.
Scientific Research Applications
Geranyl tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various geranyl derivatives, which are important in the production of fragrances, flavors, and pharmaceuticals.
Biology: Geranyl derivatives have been studied for their antimicrobial and anti-inflammatory properties.
Medicine: Research has explored the potential of geranyl compounds in treating diseases such as cancer and neurodegenerative disorders.
Industry: this compound is used in the production of insect repellents, perfumes, and other consumer products.
Mechanism of Action
The mechanism of action of geranyl tosylate involves its ability to act as an electrophile in nucleophilic substitution reactions. The tosylate group is a good leaving group, which facilitates the formation of a carbocation intermediate. This intermediate can then react with various nucleophiles to form different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Geraniol: The parent compound of geranyl tosylate, used in the synthesis of geranyl derivatives.
Geranyl Chloride: Formed by the substitution of the tosylate group with a chloride ion.
Geranyl Acetate: An ester of geraniol, used in fragrances and flavors.
Uniqueness: this compound is unique due to its tosylate group, which makes it a versatile intermediate for various chemical reactions. Its ability to undergo nucleophilic substitution reactions with ease sets it apart from other geranyl derivatives.
Properties
Molecular Formula |
C17H24O3S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H24O3S/c1-14(2)6-5-7-15(3)12-13-20-21(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3/b15-12+ |
InChI Key |
NAUODAPBUREDIS-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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